molecular formula C11H18Cl2N2O3 B12113776 Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride

Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride

Cat. No.: B12113776
M. Wt: 297.18 g/mol
InChI Key: ZJKOCZMECGKZQC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O3. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride typically involves the reaction of ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve bulk manufacturing processes that ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in biochemical pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H18Cl2N2O3

Molecular Weight

297.18 g/mol

IUPAC Name

ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride

InChI

InChI=1S/C11H16N2O3.2ClH/c1-3-16-11(14)6-9(12)8-4-5-10(15-2)13-7-8;;/h4-5,7,9H,3,6,12H2,1-2H3;2*1H

InChI Key

ZJKOCZMECGKZQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CN=C(C=C1)OC)N.Cl.Cl

Origin of Product

United States

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